2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Description
2-Hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound characterized by a pyrido[1,2-a]pyrimidine core. This structure incorporates a 4-oxo group, a methyl substituent at position 8, and a hydroxypropyl carboxamide side chain at position 2.
Properties
IUPAC Name |
2-hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-7-3-4-16-9(5-7)15-12(19)10(13(16)20)11(18)14-6-8(2)17/h3-5,8,17,19H,6H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCGKKDFQAVWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCC(C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Hydroxy-N-(2-hydroxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The structural features of this compound, including a hydroxyl group at the 2-position and a carboxamide functional group at the 3-position, contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- Pyridine and Pyrimidine Rings : These fused rings are characteristic of the compound's class.
- Hydroxyl Group : Enhances solubility and potential interactions with biological targets.
- Carboxamide Group : May play a role in hydrogen bonding and receptor interactions.
Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. Research has indicated that it may inhibit cancer cell proliferation through various mechanisms, including:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation rates.
- Apoptosis Induction : It promotes programmed cell death in cancerous cells, which is crucial for effective cancer treatment.
A comparative study using the A549 human lung adenocarcinoma model demonstrated that compounds structurally related to this compound exhibited variable cytotoxicity levels. For instance, modifications in the side chains significantly influenced anticancer activity, with certain derivatives showing enhanced efficacy against A549 cells .
Anti-Inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have indicated that it can reduce inflammation markers in cell cultures exposed to inflammatory stimuli.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-N-(2-phenylethyl)-8-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | Similar core structure with different side chain | Anti-cancer properties |
| Pyrido(3,2-d)pyrimidin derivatives | Variations in ring fusion | Potential antiviral effects |
| 6-Hydroxy-N-(benzyl) derivatives | Altered functional groups | Anti-inflammatory activities |
Case Study 1: Anticancer Activity Assessment
In a structured study assessing the anticancer potential of various derivatives, this compound was tested alongside standard chemotherapeutic agents. The results indicated a dose-dependent reduction in viability of A549 cells when treated with this compound compared to controls.
Case Study 2: Inflammation Model
Another study evaluated the anti-inflammatory effects using a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido[1,2-a]pyrimidine Family
For example:
- 8-Methyl-4-oxo-pyrido[1,2-a]pyrimidine derivatives : Modifications at the 3-position (e.g., carboxamide vs. ester groups) influence solubility and receptor binding. The hydroxypropyl chain in the target compound may enhance hydrophilicity compared to alkyl or aryl substituents.
Functional Group Comparisons: Hydroxyamide Derivatives
describes 2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) , a benzamide derivative synthesized via condensation of methyl salicylate and phenethylamine. Key differences include:
- Substituents : The hydroxypropyl group in the target compound introduces a secondary alcohol, whereas Rip-D includes methoxy groups on the phenyl ring. This distinction impacts solubility (hydroxypropyl enhances water solubility) and metabolic stability (methoxy groups may resist oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
